molecular formula C12H12N2 B1198277 1,1-Diphenylhydrazine CAS No. 530-50-7

1,1-Diphenylhydrazine

Cat. No. B1198277
CAS RN: 530-50-7
M. Wt: 184.24 g/mol
InChI Key: YHYKLKNNBYLTQY-UHFFFAOYSA-N
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Description

1,1-Diphenylhydrazine is a chemical compound that has been studied in various contexts. It's a derivative of hydrazine, where two phenyl groups are attached to the nitrogen atoms.

Synthesis Analysis

  • The synthesis of derivatives of 1,1-Diphenylhydrazine has been explored. For example, Aluri et al. (2010) synthesized 1,2-bis(diphenylphosphino)-1,2-diphenylhydrazine through the reaction of chlorodiphenylphosphine with dilithiohydrazobenzene (Aluri et al., 2010).
  • Li et al. (2010) developed a method for synthesizing 5-aryl-1,3-diphenylpyrazole catalyzed by hydrochloric acid under ultrasound irradiation (Li et al., 2010).

Molecular Structure Analysis

  • Faught (1976) determined the crystal and molecular structure of a derivative, 1,1-bis(diphenylphosphino)-2,2-dimethylhydrazine, revealing a nearly planar geometry around the nitrogen atoms (Faught, 1976).

Chemical Reactions and Properties

  • The reaction of 1,1-diphenylhydrazine with dichlorocarbene led to the formation of diphenylamine, as studied by Koga and Anselme (1970) (Koga & Anselme, 1970).

Physical Properties Analysis

  • The crystal structure of various derivatives such as 1-acetyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine has been elucidated, providing insights into the physical properties of these compounds (Rao & Hu, 2004).

Chemical Properties Analysis

  • Research has focused on the synthesis and investigation of the chemical properties of 1,1-Diphenylhydrazine derivatives. For instance, the formation of silicon-centered spirocyclic compounds from the reaction of N-heterocyclic stable silylene with 1,2-diphenylhydrazine was studied by Azhakar et al. (2011) (Azhakar et al., 2011).

Scientific Research Applications

  • Metabolic Conversion to Nitrosamine : A study by Tatsumi et al. (1984) found that 1,1-diphenylhydrazine can be metabolically converted to N-nitrosodiphenylamine by rat liver microsomes. This process involves the superoxide radical generated by NADPH-cytochrome c reductase.

  • Reaction with Dichlorocarbene : Koga and Anselme (1970) reported that the reaction of 1,1-diphenylhydrazine with chloroform in the presence of potassium hydroxide yields diphenylamine and diphenylcyanamide in trace amounts, offering insights into organic synthesis processes. This study is detailed in their publication available here.

  • Formation of Thionitrosamine Complexes : Roesky et al. (1983) discovered that reacting 1,1-diphenylhydrazine with S2Cl2 in the presence of triethylamine leads to 1,1-diphenylthionitrosamine. They also studied its chromium pentacarbonyl derivative and characterized it through X-ray structure determination. Their findings are detailed here.

  • Oxidation to N-nitrosodiphenylamine in the Eye : A study by Nikaido et al. (1992) showed that bovine ciliary body microsomes can oxidize 1,1-diphenylhydrazine to N-nitrosodiphenylamine. This oxidation is stimulated by riboflavin and inhibited by superoxide dismutase. The study is available here.

  • Evaluation in Experimental Anemia : Madhikarmi and Murthy (2015) evaluated the effects of diphenylhydrazine-induced experimental anemia in albino rats, focusing on various biochemical parameters. Their research is documented here.

  • Use in Hydrogen Atom Transfer Studies : Boudier et al. (2012) developed a high-performance liquid chromatography method to evaluate the hydrogen atom transfer during the reaction between 1,1-diphenyl-2-picryl-hydrazyl radical and antioxidants. The method is detailed in their study available here.

Safety And Hazards

1,1-Diphenylhydrazine is a man-made chemical that was once used in the past in fabric dyes and to make certain medicines . It does not dissolve easily in water, but when placed in water, 1,1-diphenylhydrazine rapidly breaks down into other chemicals .

properties

IUPAC Name

1,1-diphenylhydrazine
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InChI

InChI=1S/C12H12N2/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2
Source PubChem
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InChI Key

YHYKLKNNBYLTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N
Source PubChem
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Molecular Formula

C12H12N2
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Related CAS

530-47-2 (hydrochloride), 530-47-2 (mono-hydrochloride)
Record name 1,1-Diphenylhydrazine
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DSSTOX Substance ID

DTXSID3043869
Record name 1,1-Diphenylhydrazine
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Molecular Weight

184.24 g/mol
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Physical Description

Yellow solid; [Merck Index] Liquid; [MSDSonline]
Record name 1,1-Diphenylhydrazine
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Boiling Point

220 °C at 40 mm Hg
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Solubility

SOL IN CONCN SULFURIC ACID; SLIGHTLY SOL IN WATER, Very soluble in benzene, ether, ethanol, and chloroform.
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Density

1.190 at 16 °C/4 °C
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Vapor Pressure

0.00049 [mmHg], 4.9X10-4 mm Hg at 25 °C
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Product Name

1,1-Diphenylhydrazine

Color/Form

Yellow crystals

CAS RN

530-50-7
Record name N,N-Diphenylhydrazine
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Melting Point

34.5 °C; also stated as 44 °C
Record name 1,1-DIPHENYLHYDRAZINE
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Synthesis routes and methods

Procedure details

Into a 500 ml four-neck flask were added 16.9 g (100 mmol) of diphenylamine, 15.1 g (251 mmol) of acetic acid, and 207 g of methanol and the whole was dissolved under stirring. Thereto was added 13.8 g (200 mmol) of sodium nitrite dissolved in 57 g of water, followed by stirring at 15 to 20° C. for 3 hours. After the disappearance of diphenylamine was confirmed by high-performance liquid chromatography, 26.1 g (653 mmol) of sodium hydroxide dissolved in 119 g of water and 259 g (240 mmol) of thiourea dioxide were added, followed by stirring at 38 to 43° C. for 3 hours. After the disappearance of N-nitrosodiphenylamine was confirmed by high-performance liquid chromatography, methanol was removed by distillation under reduced pressure, followed by extraction with 120 g of toluene to obtain a toluene solution of 1,1-diphenylhydrazine. The compositional ratio excluding toluene determined by high-performance liquid chromatography was 88.9% of 1,1-diphenylhydrazine and 10.2% of diphenylamine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
207 g
Type
solvent
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26.1 g
Type
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[Compound]
Name
thiourea dioxide
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259 g
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reactant
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0 (± 1) mol
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57 g
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119 g
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Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
385
Citations
RJ Baumgarten, MC Henry - The Journal of Organic Chemistry, 1964 - ACS Publications
Methaneboronic Anhydride-Pyridine Complex.—A solution of 2.4 moles (800 ml., 3 M) of methylmagnesium bromide in ether (Arapahoe Chemical Co.) was added under nitrogen to 300 …
Number of citations: 12 pubs.acs.org
N Koga, JP Anselme - Tetrahedron, 1970 - Elsevier
The reaction of 1,1-diphenylhydrazine with chloroform in the presence of potassium hydroxide gives diphenylamine as the major product and not benzophenone as originally reported. …
Number of citations: 7 www.sciencedirect.com
N Koga, JP Anselme - The Journal of Organic Chemistry, 1968 - ACS Publications
In connection with some other work, pure 1, 1-diphenylhydrazine was required in fairly large quantities. Although several routes are available for the preparation of 1, 1-disubstituted …
Number of citations: 22 pubs.acs.org
EN Hristea, M Bem, TS Balaban, A Eichhöfer… - Arkivoc, 2011 - researchgate.net
In a quest for novel persistent free radicals, two products were obtained from the reaction between 1, 1-diphenylhydrazine and 4-chloro-7-nitrobenzofurazan: the expected 1-(4-…
Number of citations: 3 www.researchgate.net
TS Calderwood, CL Johlman… - Journal of the …, 1984 - ACS Publications
Superoxide ion (Of-) in aprotic media and in the gas phase reacts with 1, 2-disubstituted hydrazinesto produce the anion radicalof the 1, 2-disubstituted azo compound. The latter …
Number of citations: 52 pubs.acs.org
SE O'Connor, RI Walter - The Journal of Organic Chemistry, 1977 - ACS Publications
Simultaneous reductive cleavage of the NN bond during conversion of 2 to 3 has been well documented, 4 as have the labor and erratic results in the separation of the “pure” hydrazine. …
Number of citations: 9 pubs.acs.org
M Manßen, MF Meyer, M Schmidtmann… - …, 2018 - ACS Publications
Direct Access to Terminal Titanocene Hydrazides via Bis(η5:η1-pentafulvene)titanium Complexes and 1,1-Diphenylhydrazine | Organometallics ACS ACS Publications C&EN CAS Find …
Number of citations: 6 pubs.acs.org
K Tatsumi, S Kitamura, M Sumida - Biochemical and Biophysical Research …, 1984 - Elsevier
The present study provides the first evidence for in vitro metabolic conversion of a 1,1-disubstituted hydrazine to the corresponding nitrosamine. The study shows that superoxide radical …
Number of citations: 6 www.sciencedirect.com
AE Arbuzov, SY Baigil'dina, FG Valitova… - Bulletin of the Academy …, 1967 - Springer
Conclusions 1. The previously unknownα-diethylthiophosphono-β, β-diphenylhydrazine,α-diphenylthiophosphono-β,β-diphenylhydrazine andα-diphenylthiophosphino-β, β-…
Number of citations: 3 link.springer.com
H Nikaido, HK Mishima, M Moriishi… - Japanese journal of …, 1992 - europepmc.org
By microsomes obtained from bovine ciliary body, 1, 1-diphenylhydrazine was oxidized to N-nitrosodiphenylamine in the presence of NADPH. This reaction was stimulated by riboflavin …
Number of citations: 3 europepmc.org

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